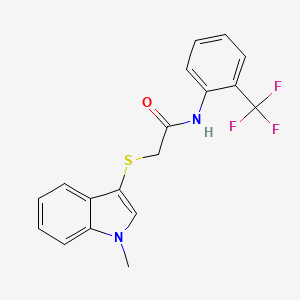

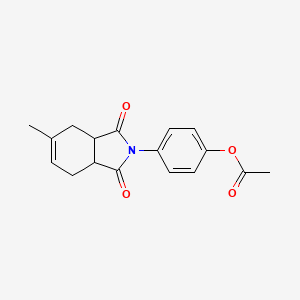

![molecular formula C17H23N7O B2725021 N5-(3-isopropoxypropyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine CAS No. 1286733-06-9](/img/structure/B2725021.png)

N5-(3-isopropoxypropyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triazolopyrimidines are a class of heterocyclic compounds that contain a pyrimidine ring fused with a 1,2,3-triazole ring . These compounds are known for their diverse pharmacological properties, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .

Synthesis Analysis

The synthesis of triazolopyrimidines often involves the reaction of a pyrimidine derivative with a suitable azide or other nitrogen-rich compound . The exact method can vary depending on the specific substituents present on the pyrimidine ring .Molecular Structure Analysis

The molecular structure of triazolopyrimidines consists of a pyrimidine ring (a six-membered ring with two nitrogen atoms) fused with a 1,2,3-triazole ring (a five-membered ring with three nitrogen atoms) . The exact structure can vary depending on the specific substituents present .Chemical Reactions Analysis

Triazolopyrimidines can participate in a variety of chemical reactions, largely depending on their specific substituents . For example, they can undergo reactions with various electrophiles and nucleophiles, and can also participate in cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidines can vary depending on their specific substituents. Generally, these compounds are characterized by their high nitrogen content, which can confer certain properties such as basicity and the ability to form hydrogen bonds .Aplicaciones Científicas De Investigación

Antiparasitic Activity and Therapeutic Potential

1,2,4-triazolo[1,5-a]pyrimidines, a class of compounds that N5-(3-isopropoxypropyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine belongs to, have shown significant interest due to their potential bioactivity. These compounds have been exploited for their therapeutic uses, including antifungal, antipyretic, analgesic, anti-inflammatory, antitumoral, and notably, antiparasitic properties. Research has particularly focused on their application against neglected tropical diseases like leishmaniasis and Chagas disease, showcasing their potential in treating parasitic infections (Salas et al., 2017).

Synthesis and Chemical Diversity

The synthesis of pyrazolo[1,5-a]pyrimidines and related compounds has attracted broad pharmaceutical interest due to their antitrypanosomal activity. These compounds are synthesized through various chemical reactions, leading to a wide diversity of derivatives with potential bioactivity. This highlights the chemical versatility and potential for further exploration in drug development (Abdelriheem et al., 2017).

Metal Complexation for Therapeutic Applications

Research on metal complexes with triazolopyrimidine derivatives has provided insights into their structural features and coordination chemistry. These studies are essential for understanding the versatility of these compounds in binding metal ions, which can be exploited for therapeutic applications, particularly in developing treatments for various diseases (Salas et al., 1999).

Antimicrobial Activity

The development of compounds with antimicrobial properties is another significant area of application for triazolopyrimidine derivatives. Through various synthetic routes, researchers have been able to produce compounds demonstrating effective antibacterial activities. This opens up avenues for their use in combating microbial infections, underscoring the potential of triazolopyrimidine derivatives in addressing the need for new antimicrobial agents (Lahmidi et al., 2019).

Mecanismo De Acción

Target of Action

The primary target of N5-(3-isopropoxypropyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine is Cyclin-dependent kinase 2 (CDK2). CDK2 is a protein kinase that plays a key role in cell cycle regulation . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

This compound interacts with CDK2, inhibiting its activity. This results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cancer cells .

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle progression pathway. This leads to the arrest of the cell cycle, preventing the proliferation of cancer cells .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties .

Result of Action

The result of the action of this compound is the inhibition of the growth of cancer cells. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines .

Direcciones Futuras

Propiedades

IUPAC Name |

7-N-(4-methylphenyl)-5-N-(3-propan-2-yloxypropyl)-2H-triazolo[4,5-d]pyrimidine-5,7-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N7O/c1-11(2)25-10-4-9-18-17-20-15(14-16(21-17)23-24-22-14)19-13-7-5-12(3)6-8-13/h5-8,11H,4,9-10H2,1-3H3,(H3,18,19,20,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRSGMXIVMXOKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC3=NNN=C32)NCCCOC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

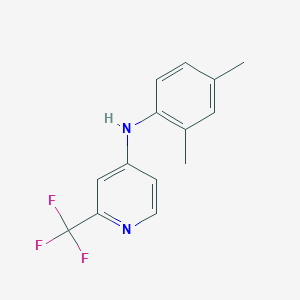

![2-[Azepan-1-yl(phenyl)phosphoryl]-1,3-benzothiazole](/img/structure/B2724940.png)

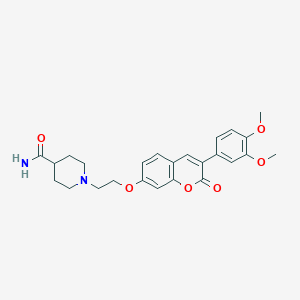

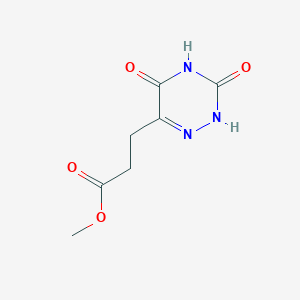

![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B2724946.png)

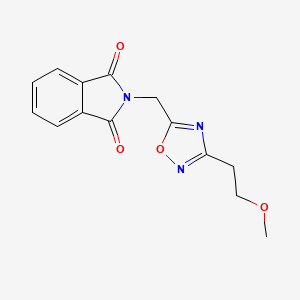

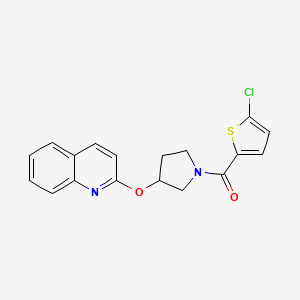

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2724949.png)

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2724951.png)

![ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2724955.png)

![N6-cycloheptyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2724956.png)

![6-ethyl-5-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2724959.png)